N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a phenyl group substituted with a cyano group and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group is introduced via an amide bond formation reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution reactions: The phenyl group is functionalized with a cyano group and a methylphenoxy group through nucleophilic substitution reactions, typically using reagents like sodium cyanide and methylphenol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.
Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and carboxamide moiety may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with a benzofuran ring structure, known for their biological activities.
Furan carboxamides: Other furan-based carboxamides with varying substituents on the furan ring or phenyl group.
Uniqueness
N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyano group and methylphenoxy substituent differentiate it from other furan carboxamides, potentially leading to unique interactions with biological targets and novel applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-6-8-16(9-7-14)24-13-17-10-11-19(25-17)20(23)22-18-5-3-2-4-15(18)12-21/h2-11H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYZQQPDKVWDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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